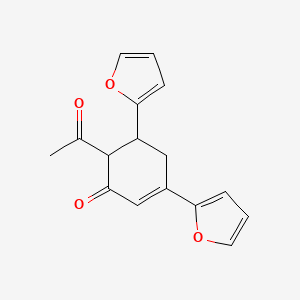
6-Acetyl-3,5-di-furan-2-yl-cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with acetyl and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one typically involves the condensation of furfural with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final compound. Common reagents used in this synthesis include furfural, cyclohexanone, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of biorefineries to source furfural from biomass is also gaining traction, making the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one exerts its effects involves interactions with various molecular targets. The furan rings and cyclohexenone core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: Another furan derivative with applications in biofuels and organic synthesis.
Furfural: A precursor to many furan-based compounds, including 6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one.
5-hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness
6-acetyl-3,5-di(2-furyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone core with two furan rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-acetyl-3,5-bis(furan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-10(17)16-12(15-5-3-7-20-15)8-11(9-13(16)18)14-4-2-6-19-14/h2-7,9,12,16H,8H2,1H3 |
InChI Key |
OEEQYCSXFQYANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















